Neryl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 8 ml 80% alcohol (in ethanol)

Canonical SMILES

Isomeric SMILES

Neryl isovalerate is an organic compound with the chemical formula and a CAS number of 3915-83-1. It is classified as an ester, formed from the reaction of neryl alcohol and isovaleric acid. This compound is recognized for its fruity aroma, often described as having a berry-like scent, making it valuable in the flavor and fragrance industries. Neryl isovalerate contributes distinctive notes to various formulations, particularly in fruity compositions and candy flavors, enhancing products like lemon and lychee flavors .

The primary chemical reaction involved in the formation of neryl isovalerate is esterification, which occurs when neryl alcohol reacts with isovaleric acid in the presence of an acid catalyst. The general reaction can be represented as follows:

This reaction typically requires heat to drive the equilibrium towards ester formation. Additionally, neryl isovalerate can undergo hydrolysis under acidic or basic conditions, reverting to its parent alcohol and acid.

Research indicates that neryl isovalerate exhibits various biological activities, including antimicrobial properties. It has been studied for its potential use in food preservation due to its ability to inhibit certain bacterial strains. Furthermore, its pleasant aroma makes it a candidate for applications in aromatherapy and personal care products, where it may promote relaxation and well-being .

The synthesis of neryl isovalerate primarily involves the following methods:

- Esterification Reaction: As mentioned earlier, this method involves reacting neryl alcohol with isovaleric acid using an acid catalyst.

- Microbial Fermentation: Some studies have explored using microbial fermentation to produce esters like neryl isovalerate from natural substrates, although this method is less common than chemical synthesis.

- Chemical Synthesis from Precursors: Neryl isovalerate can also be synthesized through multi-step synthetic routes starting from simpler organic compounds .

Neryl isovalerate has several applications across different industries:

- Flavoring Agent: It is widely used in the food industry to impart fruity flavors to candies, beverages, and baked goods.

- Fragrance Component: In perfumery, it adds a fruity note that enhances floral and fruity compositions.

- Cosmetic Products: Its pleasant scent makes it suitable for use in lotions, creams, and other personal care items.

- Aromatherapy: Due to its aromatic properties, it may be utilized in essential oil blends aimed at promoting relaxation .

Studies on neryl isovalerate's interactions focus on its compatibility with other compounds in formulations. For instance:

- Synergistic Effects: It may enhance the effectiveness of other flavoring agents or fragrances when used together.

- Stability Testing: Assessments are conducted to determine how neryl isovalerate behaves under various conditions (e.g., temperature, pH) when mixed with other ingredients.

- Antimicrobial Interactions: Research has indicated that it may work synergistically with other natural preservatives to enhance antimicrobial efficacy .

Neryl isovalerate shares structural similarities with several other esters and terpenes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Geranyl Isovalerate | Similar fruity aroma; used in similar applications. | |

| Linalool | Floral scent; widely used in fragrances and cosmetics. | |

| Isovaleryl Acetate | Fruity odor; used as a flavoring agent. | |

| Nerol | Similar structure; used for its floral scent. |

Uniqueness of Neryl Isovalerate

Neryl isovalerate stands out due to its specific fruity profile that combines berry notes with a hint of floral undertones, making it particularly effective in enhancing fruit-based flavors and fragrances. Its unique combination of properties allows it to serve specialized roles in formulations where both aroma and taste are critical.

Systematic Classification

Neryl isovalerate is chemically defined by:

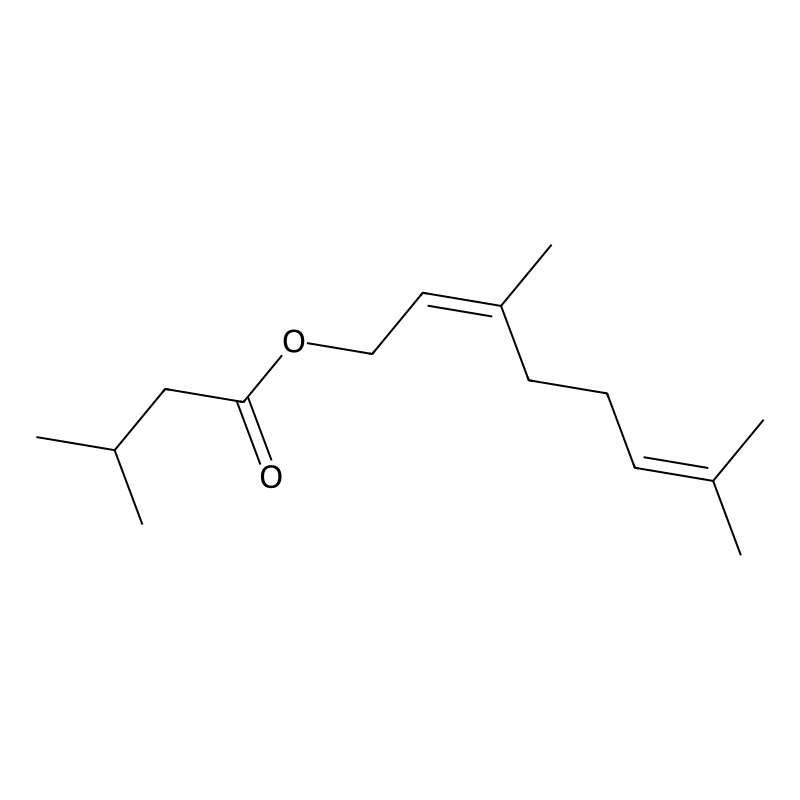

- IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate.

- Molecular Formula: C₁₅H₂₆O₂.

- CAS Number: 3915-83-1.

- SMILES Notation:

CC(C)CC(=O)OC/C=C(\C)CCC=C(C)C.

Key Structural Features

Synonyms and Regulatory Identifiers

This compound is recognized under multiple nomenclatures and codes:

- FEMA Number: 2778.

- EINECS Number: 223-478-4.

- Common Synonyms: Geranyl isovalerate (Z-isomer), neryl β-methylbutyrate.

Historical Context of Discovery and Early Applications

Natural Source Identification

Neryl isovalerate was first isolated from plant essential oils, particularly:

- Cinnamomum bejolghota (a Lauraceae species).

- Artemisia absinthium (wormwood), where it constitutes up to 19.5% of volatile oils.

- Matricaria discoidea (pineapple weed), a North American herb used traditionally as an insect repellent.

Early Analytical Challenges

The compound’s structural elucidation required advanced chromatographic techniques:

- GC-MS Analysis: Enabled differentiation from geranyl isovalerate due to distinct mass spectral fragmentation patterns.

- NMR Spectroscopy: Critical for confirming stereochemistry and esterification sites.

Industrial and Ethnobiological Applications

Natural Occurrence vs. Synthetic Production

Natural Biosynthesis and Extraction

Neryl isovalerate is biosynthesized via esterification of neryl alcohol and isovaleric acid in plant tissues. Key sources include:

- Volatile Oils: Extracted via hydrodistillation from aromatic herbs.

- Yield Variability: Concentrations fluctuate with plant maturity (e.g., peaks in A. absinthium during early summer).

Comparative Extraction Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydrodistillation | Preserves volatile components | Low yield for complex esters |

| Solvent Extraction | Higher efficiency for non-volatile esters | Requires post-processing |

Synthetic Production Routes

Industrial synthesis typically involves:

- Esterification: Reacting myrcene (a monoterpene precursor) with isovaleric acid under acidic conditions.

- Catalytic Systems: Sodium acetate or sulfuric acid accelerates ester bond formation.

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 100–120°C (reflux conditions) |

| Reaction Time | 12–24 hours |

| Solvent | Methoxybenzene (anisole) or acetic acid |

Molecular Formula and Stereochemical Configuration

Neryl isovalerate possesses the molecular formula C₁₅H₂₆O₂, with a molecular weight of 238.371 daltons [1] [2]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name (2Z)-3,7-dimethylocta-2,6-dienyl 3-methylbutanoate, which precisely defines its stereochemical configuration [1] [3] [4]. The structure incorporates a monoterpene alcohol backbone derived from nerol coupled with an isovaleric acid moiety through an ester linkage.

The stereochemical configuration of neryl isovalerate is characterized by the Z-configuration (cis-configuration) at the C2-C3 double bond, distinguishing it from its E-isomer counterpart [1] [5]. This Z-configuration results in the positioning of the methyl substituent and the remaining carbon chain on the same side of the double bond, creating specific spatial arrangements that influence the compound's physical and chemical properties. The InChI identifier InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9- confirms the stereochemical designation [3] [4].

The molecular structure features two primary structural components: the monoterpene alcohol portion consisting of an eight-carbon chain with two double bonds and two methyl substituents, and the isovaleric acid portion containing a branched five-carbon carboxylic acid derivative [1] [6]. The ester functional group (-COO-) serves as the connecting bridge between these two moieties, creating the complete neryl isovalerate molecule.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.371 g/mol |

| Exact Mass | 238.193280 g/mol |

| Stereochemical Configuration | (2Z) |

| Double Bond Count | 2 |

| Rotatable Bond Count | 8 |

Isomeric Forms and Conformational Analysis

Neryl isovalerate exhibits significant isomeric complexity, primarily manifesting through geometric isomerism and conformational flexibility. The most prominent isomeric relationship exists between neryl isovalerate and its geometric isomer, geranyl isovalerate, which differs in the configuration around the C2-C3 double bond [7] [8]. While neryl isovalerate adopts the Z-configuration, geranyl isovalerate maintains the E-configuration, resulting in distinct spatial arrangements and consequent differences in physical properties and biological activities.

The conformational analysis of neryl isovalerate reveals multiple energetically accessible conformations arising from rotation around single bonds, particularly those in the aliphatic chain connecting the two double bonds [9] [10]. The flexibility of the monoterpene backbone allows for various conformational states, each contributing to the overall molecular behavior and interactions with other molecules. Computational studies suggest that the most stable conformations minimize steric interactions between the methyl substituents and the main carbon chain while maintaining optimal electronic arrangements around the ester functional group.

The presence of the Z-configuration in neryl isovalerate creates unique steric constraints that influence the preferred conformational states. The cis-arrangement of substituents around the C2-C3 double bond generates increased steric crowding compared to the trans-arrangement found in geranyl isovalerate [7]. This steric interaction affects the rotational barriers around adjacent single bonds and influences the overall molecular flexibility.

Research demonstrates that neryl isovalerate and geranyl isovalerate exhibit different odor thresholds and sensory properties, attributed primarily to their distinct stereochemical configurations [7]. The Z-isomer (neryl isovalerate) often displays different binding affinities and biological activities compared to the E-isomer, highlighting the importance of stereochemical precision in understanding structure-activity relationships.

| Isomeric Characteristic | Neryl Isovalerate | Geranyl Isovalerate |

|---|---|---|

| Configuration | (2Z) | (2E) |

| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |

| Steric Hindrance | Higher | Lower |

| Conformational Flexibility | Restricted | Enhanced |

Comparative Analysis with Related Terpene Esters

The structural characterization of neryl isovalerate gains additional context through comparative analysis with related terpene esters, particularly those derived from monoterpene alcohols and various carboxylic acids. Geranyl acetate, neryl acetate, and other monoterpene esters provide valuable reference points for understanding the structural features that distinguish neryl isovalerate [11] [12] [13].

Compared to acetate esters of monoterpene alcohols, neryl isovalerate exhibits increased molecular complexity due to the branched nature of the isovaleric acid component [8] [13]. While acetate esters contain a simple two-carbon acyl group, neryl isovalerate incorporates a five-carbon branched acyl group, resulting in enhanced steric bulk and modified physicochemical properties. This structural difference manifests in altered boiling points, density values, and refractive indices compared to simpler monoterpene acetates.

The branched structure of the isovaleric acid portion in neryl isovalerate contributes to distinct fragmentation patterns in mass spectrometry compared to linear acid esters [14] [15]. The presence of the tertiary carbon in the isovaleric acid moiety creates characteristic fragmentation pathways that facilitate structural identification and differentiation from other monoterpene esters. These fragmentation patterns include losses of specific mass units corresponding to the branched alkyl portions and the formation of characteristic ion species.

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns for neryl isovalerate compared to related terpene esters [16]. The branched isovaleric acid component produces characteristic splitting patterns and chemical shifts that distinguish it from linear acid esters. The presence of the tertiary carbon creates unique coupling patterns that serve as diagnostic features for structural identification.

Infrared spectroscopy demonstrates that neryl isovalerate exhibits carbonyl stretching frequencies typical of aliphatic esters, appearing in the range of 1735-1750 cm⁻¹ [17] [18]. However, the branched nature of the acid component may introduce subtle variations in the exact frequency compared to linear acid esters. The multiple carbon-oxygen stretching vibrations characteristic of ester functional groups appear in the expected ranges, with the specific pattern reflecting the molecular architecture of neryl isovalerate.

| Comparative Parameter | Neryl Isovalerate | Neryl Acetate | Geranyl Isovalerate |

|---|---|---|---|

| Acyl Chain Length | 5 carbons | 2 carbons | 5 carbons |

| Acyl Chain Structure | Branched | Linear | Branched |

| Molecular Weight | 238.37 g/mol | 196.29 g/mol | 238.37 g/mol |

| Boiling Point Range | 237-239°C | Lower | 237-239°C |

| Stereochemistry | (2Z) | (2Z) | (2E) |

The synthesis of neryl isovalerate primarily relies on conventional esterification methodologies that establish the ester bond between nerol and isovaleric acid. The most fundamental approach involves direct esterification using homogeneous acid catalysts, particularly sulfuric acid and para-toluenesulfonic acid, which have been extensively employed in industrial applications [1] [2] [3].

Fischer Esterification Mechanism

The conventional Fischer esterification proceeds through a well-established mechanism where the carboxyl group of isovaleric acid undergoes protonation by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of nerol performs a nucleophilic attack, followed by proton transfer and water elimination to yield neryl isovalerate [1] [4] [5]. This mechanism has been validated through kinetic studies demonstrating that the reaction follows second-order kinetics with respect to both reactants.

Homogeneous Acid Catalysis Systems

Traditional homogeneous acid catalysts, including sulfuric acid concentrations ranging from 0.1 to 2.0 molar equivalents, have demonstrated conversion efficiencies of 70-85% under optimal conditions [2] [6]. The reaction typically requires temperatures between 80-120°C and reaction times of 4-8 hours to achieve satisfactory yields. Para-toluenesulfonic acid has emerged as a particularly effective catalyst, offering superior selectivity and reduced side product formation compared to sulfuric acid systems [7] [4].

Thermodynamic Considerations

The equilibrium nature of esterification reactions necessitates careful attention to thermodynamic parameters. The equilibrium constant for neryl isovalerate formation is approximately 4.2 at 90°C, indicating that substantial product formation is thermodynamically favorable [8] [9]. However, the reversible nature of the reaction requires continuous water removal to drive the equilibrium toward product formation, typically achieved through azeotropic distillation or molecular sieves [7] [8].

Reaction Rate Enhancement Strategies

Several approaches have been developed to enhance reaction rates in conventional esterification systems. Microwave-assisted synthesis has shown promise in reducing reaction times from 4-8 hours to 1-3 hours while maintaining comparable yields [7] [10]. Additionally, the use of excess alcohol (typically 2:1 to 3:1 molar ratios) effectively shifts the equilibrium toward ester formation, though this approach requires subsequent alcohol recovery steps [2] [4].

Continuous Process Development

Continuous esterification processes have been developed to overcome the limitations of batch operations. These systems utilize continuous catalyst addition and product removal, achieving steady-state conversions of 80-90% with significantly reduced residence times [2] [10]. The continuous approach offers advantages in terms of consistent product quality and reduced energy consumption per unit of product.

Catalytic Strategies for Stereoselective Synthesis

The stereochemical complexity of neryl isovalerate, particularly the retention of the Z-configuration in the nerol moiety, requires sophisticated catalytic approaches to ensure high stereoselectivity. Modern stereoselective synthesis strategies have evolved to address these challenges through various catalytic methodologies.

Enzymatic Stereoselective Catalysis

Lipase-catalyzed transesterification represents the most promising approach for stereoselective neryl isovalerate synthesis. Novozym 435, an immobilized lipase from Candida antarctica, has demonstrated exceptional stereoselectivity exceeding 95% enantiomeric excess while maintaining high conversion rates [7] [11] [12]. The enzyme exhibits preferential recognition of the Z-configuration of nerol, effectively discriminating against the E-isomer (geraniol) by factors of 10:1 or greater [13] [7].

Mechanistic Basis of Enzymatic Selectivity

The stereoselective behavior of lipases originates from their active site architecture, which provides specific binding pockets that accommodate the spatial arrangement of the Z-configured nerol molecule. Kinetic studies have revealed that the reaction follows a ping-pong bi-bi mechanism with product inhibition, where the enzyme forms a covalent acyl-enzyme intermediate that selectively reacts with the correctly oriented alcohol substrate [7] [4].

Chiral Auxiliary Methodologies

Chiral auxiliary approaches have been investigated for neryl isovalerate synthesis, employing chiral derivatives of isovaleric acid to induce stereoselectivity. These methods typically achieve 80-90% enantiomeric excess through substrate-controlled asymmetric induction [14] [15]. However, the requirement for auxiliary removal steps limits their industrial applicability compared to direct stereoselective methods.

Asymmetric Catalysis Systems

Advanced asymmetric catalysis strategies have been developed utilizing chiral metal complexes and organocatalysts. These systems can achieve stereoselectivities exceeding 90% enantiomeric excess through careful catalyst design and reaction optimization [16] [15]. Palladium-based catalysts with chiral phosphine ligands have shown particular promise in achieving high stereocontrol in terpene esterification reactions [16] [17].

Substrate-Controlled Stereoselection

The inherent stereochemical bias present in the nerol structure can be exploited to achieve stereoselective synthesis. This approach relies on the conformational preferences of the substrate to direct the stereochemical outcome of the reaction [14] [18]. While this method typically provides moderate stereoselectivity (70-85% enantiomeric excess), it offers advantages in terms of simplicity and cost-effectiveness.

Template-Directed Synthesis

Molecular recognition systems and template-directed synthesis approaches have been explored for achieving high stereoselectivity in neryl isovalerate formation. These methods utilize designed molecular templates that provide specific binding sites for the reactants, thereby controlling the stereochemical outcome of the reaction [19] [20]. While these approaches can achieve excellent stereoselectivity (>90% enantiomeric excess), their industrial application is limited by the complexity of template synthesis and recovery.

Industrial-Scale Production Challenges and Innovations

The industrial production of neryl isovalerate faces numerous technical and economic challenges that have driven significant innovations in process design and optimization. These challenges span multiple aspects of the production process, from raw material procurement to final product purification.

Raw Material Supply Chain Challenges

The availability and quality of nerol represent significant challenges for industrial-scale production. Nerol is typically obtained from natural sources such as rose oil, lemongrass oil, or through semi-synthetic routes from myrcene [21] [22]. The seasonal variability and geographic concentration of these sources create supply chain vulnerabilities that affect production planning and cost management [23] [24]. Current strategies include diversified supplier networks and quality specification protocols to ensure consistent raw material availability [24] [25].

Catalyst Stability and Regeneration

Industrial applications require robust catalyst systems that can withstand prolonged operation under process conditions. Ion exchange resins such as Amberlyst-15 and Amberlyst-35 have emerged as preferred heterogeneous catalysts due to their reusability and ease of separation [26] [5]. However, these catalysts suffer from thermal stability limitations, typically operating below 120°C, which constrains process intensification opportunities [26] [27]. Catalyst regeneration protocols have been developed to extend operational lifetimes and reduce catalyst replacement costs [26] [28].

Process Scale-Up Limitations

The transition from laboratory-scale to industrial-scale production presents significant challenges related to heat and mass transfer limitations. The exothermic nature of esterification reactions requires careful thermal management to prevent catalyst deactivation and product degradation [29] [18]. Computational fluid dynamics modeling and pilot plant studies have been employed to optimize reactor design and operating conditions for large-scale production [29] [24].

Product Purification and Separation

Environmental and Sustainability Considerations

Industrial production must address environmental concerns related to waste generation, energy consumption, and emission control. Green chemistry approaches, including the use of renewable feedstocks and environmentally benign catalysts, have become increasingly important [29] [31]. Zero-waste process designs and renewable energy integration represent future directions for sustainable production [24] [31].

Quality Control and Analytical Challenges

Economic and Market Considerations

The fluctuating demand for neryl isovalerate in fragrance and flavor applications creates challenges for production planning and inventory management. Market research indicates steady growth in demand, with projections suggesting a compound annual growth rate of 6.0% through 2033 [23] [24]. However, price volatility in raw materials and competitive pressure from alternative products require flexible production systems and cost management strategies [24] [25].

Future Innovations and Technological Developments

Several innovative approaches are being developed to address current production challenges. Bioengineered production of nerol using metabolically engineered microorganisms represents a promising approach for securing sustainable raw material supplies [34] [29]. Continuous processing technologies, including microreactor systems and integrated reaction-separation processes, offer potential for improved efficiency and reduced capital requirements [8] [9]. Additionally, artificial intelligence applications for demand forecasting and process optimization are being explored to enhance production planning and operational efficiency [23] [24].

Physical Description

colourless to pale yellow liquid/fruity, bergamot, clary sage, petitgrain odou

XLogP3

Density

0.889-0.893

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

109-20-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]